molecular formula C14H12N4O2S B2560291 Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1324661-30-4

Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2560291
CAS No.: 1324661-30-4
M. Wt: 300.34
InChI Key: BNPCTOVKLAIRAD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” are not detailed in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the available resources .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A notable study involved the synthesis of a series of compounds, including structures similar to Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, which were evaluated for their pharmacological properties. These compounds exhibited various degrees of antibacterial, antifungal, and antimycobacterial activities, demonstrating their potential in the development of new antimicrobial agents. The compounds were characterized using techniques such as NMR, mass spectroscopy, and elemental analysis, and their drug-likeness properties were assessed through in-silico analysis (Pandya et al., 2019).

Antimicrobial and Antifungal Activities

Another study explored the antimicrobial and antifungal capabilities of compounds derived from similar chemical frameworks, indicating good to moderate activity against specific bacterial and fungal strains. This research underscores the potential of these compounds in treating infections and diseases caused by these microorganisms (Mistry & Desai, 2006).

Anti-Mycobacterial Chemotypes

Research on Benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffolds, closely related to the chemical structure of interest, identified them as promising anti-mycobacterial agents. This study synthesized and tested various derivatives for their activity against Mycobacterium tuberculosis, with several compounds showing potent activity. The study also involved 3D-QSAR analysis to understand the structural factors contributing to their efficacy (Pancholia et al., 2016).

Novel Building Blocks in Drug Discovery

A pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives was described, showcasing the versatility of benzo[d]thiazole as a core structure in medicinal chemistry. These derivatives offer new possibilities for drug discovery by providing building blocks that can be further modified (Durcik et al., 2020).

Corrosion Inhibition Properties

The corrosion inhibition capabilities of benzo[d]imidazole bearing 1,3,4-oxadiazoles, which share a structural motif with the compound of interest, were studied. These compounds demonstrated significant inhibition of corrosion in mild steel, highlighting their potential in industrial applications (Ammal et al., 2018).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Future Directions

The future directions for the study and application of this compound are not explicitly mentioned in the available resources .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-8-16-13(20-17-8)10-5-18(6-10)14(19)9-2-3-11-12(4-9)21-7-15-11/h2-4,7,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPCTOVKLAIRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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